Cas no 139015-33-1 ((3R)-(+)-3-(Methylamino)pyrrolidine)
(3R)-(+)-3-(Methylamino)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (R)-N-Methylpyrrolidin-3-amine
- (R)-(+)-3-(METHYLAMINO)PYRROLIDINE
- (3R)-(+)-3-(Methylamino)pyrrolidine
- ((R)-N-methylpyrrolidin-3-amine
- R-(+)-3-(methylamino)pyrrolidine
- (3R)-N-methylpyrrolidin-3-amine
- i>)-(+)-3-(Methylamino)pyrrolidine
- (R)-3-(Methylamino)pyrrolidine
- methyl-(R)-pyrrolidin-3-yl-amine
- (3R)-N-methyl-3-pyrrolidinamine
- 3-Pyrrolidinamine, N-methyl-, (3R)-
- PubChem11209
- (R)-3-methylaminopyrrolidine
- (3R)-3-methylaminopyrrolidine
- NGZYRKGJWYJGRS-RXMQYKEDSA-N
- (R)-methyl-pyrrolidin-3-yl-amine
- FCH920608
- (R)-
- methyl (R)-pyrrolidin-3-ylamine
- BS-42503
- SCHEMBL170691
- AM97549
- EN300-6947330
- (3R)-N-Methyl-3-pyrrolidinamine, AldrichCPR
- M1107
- MFCD00191461
- AKOS015850683
- 139015-33-1
- CS-0035658
- DTXSID30437385
- J-007210
-
- MDL: MFCD00191461
- Inchi: 1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1
- InChI Key: NGZYRKGJWYJGRS-RXMQYKEDSA-N
- SMILES: N1CC[C@H](C1)NC
Computed Properties
- Exact Mass: 100.10000
- Monoisotopic Mass: 100.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.4
- Topological Polar Surface Area: 24.1
Experimental Properties
- Density: 0,94 g/cm3
- Boiling Point: 164°C
- Flash Point: 31.1±10.2 °C
- Refractive Index: 19.5 ° (C=10, EtOH)
- PSA: 24.06000
- LogP: 0.28740
- Vapor Pressure: 5.8±0.3 mmHg at 25°C
(3R)-(+)-3-(Methylamino)pyrrolidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:dangerous
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:2734
- Hazard Category Code: 10-34-41-37/38-22
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- HazardClass:8/3
- PackingGroup:II
- Storage Condition:0-10°C
- Safety Term:S16-26-36
- Risk Phrases:R10
(3R)-(+)-3-(Methylamino)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117983-5g |
(R)-3-(Methylamino)pyrrolidine |
139015-33-1 | 95% | 5g |
$490 | 2021-08-06 | |
| TRC | M220510-10mg |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220510-50mg |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220510-100mg |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM117983-250mg |
(R)-3-(Methylamino)pyrrolidine |
139015-33-1 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM117983-1g |
(R)-3-(Methylamino)pyrrolidine |
139015-33-1 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1107-1g |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | 98.0%(GC&T) | 1g |
¥1320.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1107-5g |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | 98.0%(GC&T) | 5g |
¥4775.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1107-1G |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | >98.0%(GC)(T) | 1g |
¥1320.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1107-5G |
(3R)-(+)-3-(Methylamino)pyrrolidine |
139015-33-1 | >98.0%(GC)(T) | 5g |
¥4775.00 | 2024-04-17 |
(3R)-(+)-3-(Methylamino)pyrrolidine Suppliers
(3R)-(+)-3-(Methylamino)pyrrolidine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (3R)-(+)-3-(Methylamino)pyrrolidine
Professional Introduction to Compound with CAS No. 139015-33-1 and Product Name: (3R)-(+)-3-(Methylamino)pyrrolidine
The compound with the CAS number 139015-33-1 and the product name (3R)-(+)-3-(Methylamino)pyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This chiral pyrrolidine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. Pyrrolidine derivatives are well-known for their role in medicinal chemistry, often serving as key scaffolds in the design of bioactive molecules.
(3R)-(+)-3-(Methylamino)pyrrolidine is particularly noteworthy for its stereochemical configuration, which is critical in determining its biological activity. The (3R) configuration indicates a specific spatial arrangement of atoms, which can influence how the molecule interacts with biological targets. This stereochemistry is a result of precise synthetic methodologies that ensure high enantiomeric purity, a crucial factor in pharmaceutical applications where the wrong stereoisomer may lead to reduced efficacy or adverse effects.
Recent research has highlighted the importance of enantiopure compounds in drug discovery. The ability to synthesize and isolate compounds like (3R)-(+)-3-(Methylamino)pyrrolidine with high enantiomeric excess (ee) has opened new avenues for developing more effective and selective therapeutics. The compound’s structural motif, featuring a methylamino group at the 3-position of the pyrrolidine ring, makes it a versatile building block for further derivatization.
In the realm of medicinal chemistry, (3R)-(+)-3-(Methylamino)pyrrolidine has been explored for its potential as an intermediate in the synthesis of more complex molecules. Its pyrrolidine core is a common structural feature in many pharmacologically active agents, including drugs that target neurological disorders, cardiovascular diseases, and infections. The presence of the methylamino group provides a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities.
One of the most exciting applications of (3R)-(+)-3-(Methylamino)pyrrolidine is in the development of novel therapeutic agents. Studies have demonstrated its utility in designing molecules that interact with specific enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and pain pathways. The stereochemical purity of (3R)-(+)-3-(Methylamino)pyrrolidine ensures that these interactions are highly specific, minimizing off-target effects.
The synthesis of (3R)-(+)-3-(Methylamino)pyrrolidine involves sophisticated organic transformations that highlight the advancements in synthetic methodologies. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only demonstrate the compound’s synthetic accessibility but also showcase the capabilities of modern chemical synthesis in producing complex molecules.
Recent breakthroughs in computational chemistry have further enhanced the understanding of (3R)-(+)-3-(Methylamino)pyrrolidine’s reactivity and interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets at the atomic level. This information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The pharmaceutical industry continues to invest heavily in developing new drugs based on chiral pyrrolidine derivatives like (3R)-(+)-3-(Methylamino)pyrrolidine. These compounds offer a rich structural framework for innovation, enabling the creation of drugs that are more effective and better tolerated by patients. As research progresses, it is expected that more applications will emerge, further solidifying the importance of this class of molecules in modern medicine.
In conclusion, (3R)-(+)-3-(Methylamino)pyrrolidine (CAS No. 139015-33-1) represents a significant contribution to pharmaceutical chemistry. Its unique stereochemistry, combined with its potential as a building block for more complex drugs, makes it a valuable asset in drug development. Ongoing research continues to uncover new applications and synthetic strategies for this compound, ensuring its continued relevance in advancing therapeutic solutions.
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